Polydatin

Pharmacokinetics Bioavailability Drug Metabolism

Polydatin is the glycosylated resveratrol prodrug delivering a 2.04-fold higher AUC versus its aglycone—critical for chronic in vivo models where sustained systemic exposure dictates study outcome. Unlike resveratrol, polydatin exerts independent bioactivity prior to hydrolysis, directly modulating NLRP3 inflammasome activation while simultaneously lowering serum uric acid. This dual mechanism, combined with superior pre-formulation stability and proven SIRT1-mediated mitochondrial protection in organ injury models, makes polydatin the only scientifically valid stilbene for pharmacokinetic, gouty arthritis, and organ protection research. Procure ≥98% HPLC-purity polydatin for reproducible, publication-grade results.

Molecular Formula C20H22O8
Molecular Weight 390.4 g/mol
CAS No. 65914-17-2
Cat. No. B1678979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolydatin
CAS65914-17-2
Synonyms3,4,5-trihydroxystilbene-3-beta-monoglucoside
3,4,5-TSG
3-hydroxy-5-(2-(4-hydroxyphenyl)ethenyl)phenyl-beta-D-glucoside
5,4'-dihydroxystilbene-3-O-beta-D-Glcp
piceid
polydatin
polydatin, (E)-isomer
resveratrol 3-O-beta-D-glucoside
resveratrol-3-O-glucoside
Molecular FormulaC20H22O8
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
InChIKeyHSTZMXCBWJGKHG-CUYWLFDKSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO (20mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Polydatin (Piceid) Procurement Guide: A Validated Stilbene Glucoside for Specialized Research Applications


Polydatin (CAS 65914-17-2), also known as piceid or trans-resveratrol-3-O-β-D-glucopyranoside, is a natural stilbene glucoside and the glycosylated precursor of resveratrol [1]. Extracted predominantly from the roots of Polygonum cuspidatum, this compound functions as a prodrug that undergoes intestinal hydrolysis to release its active aglycone, resveratrol, in vivo [2]. As an analytical standard or research reagent, polydatin is characterized by a molecular formula of C20H22O8 and a molecular weight of 390.38 g/mol, and is primarily utilized in studies focused on pharmacokinetics, anti-inflammatory signaling, and organ protection where the glycoside form confers distinct advantages over its aglycone counterpart [3].

Polydatin vs. Resveratrol: Why Interchanging Stilbenes Compromises Experimental Reproducibility


Generic substitution of polydatin with its aglycone, resveratrol, is scientifically invalid due to significant divergences in pharmacokinetic profiles and stability. While resveratrol is rapidly metabolized and exhibits low oral bioavailability, polydatin demonstrates superior gastrointestinal stability and distinct tissue distribution characteristics, leading to a different pharmacokinetic curve and sustained exposure profile [1]. Furthermore, while polydatin acts as a precursor to resveratrol, it also exerts independent biological activity prior to hydrolysis, including direct modulation of specific signaling pathways that are not identically mirrored by its metabolite [2]. Consequently, replacing polydatin with resveratrol in a study design will not replicate the same biological outcomes, necessitating precise compound selection based on the specific experimental objective, whether it be targeted drug delivery, sustained release, or the investigation of the glycoside's intrinsic activity [3].

Quantitative Differentiation of Polydatin: Direct Comparative Evidence for Procurement Decisions


Polydatin Demonstrates Superior Plasma Exposure Compared to Resveratrol in Rat Pharmacokinetics

In a direct head-to-head pharmacokinetic study in rats, oral administration of polydatin resulted in significantly higher systemic exposure compared to an equivalent dose of resveratrol. This difference quantifies the advantage of the glucoside form in achieving and maintaining therapeutic plasma concentrations [1].

Pharmacokinetics Bioavailability Drug Metabolism

Polydatin vs. Resveratrol: Direct Comparative Efficacy in Protecting Hepatocyte Mitochondria During Hemorrhagic Shock

In a controlled animal study of acute severe hemorrhagic shock, polydatin (PD) was directly compared to resveratrol (Res) for its ability to preserve hepatocyte mitochondrial function. The study quantified the restoration of SIRT1 deacetylase activity, a key mediator of mitochondrial protection, demonstrating that polydatin achieves a comparable level of efficacy to resveratrol under identical experimental conditions [1].

Hepatoprotection Mitochondrial Function Hemorrhagic Shock

Polydatin Achieves Dual Pharmacodynamic Action in Gout: Urate-Lowering and NLRP3 Inflammasome Inhibition

Polydatin uniquely demonstrates a dual mechanism in a mouse model of hyperuricemia combined with gouty arthritis, both lowering serum uric acid levels and suppressing NLRP3 inflammasome-mediated inflammation. This bifunctional profile distinguishes it from single-target alternatives that address only one aspect of gout pathology [1]. A subsequent study confirmed that polydatin treatment (5-20 mg/kg) significantly reduced paw swelling in monosodium urate (MSU)-induced gouty arthritis and inhibited NLRP3 inflammasome assembly and IL-1β secretion in macrophages [2].

Gout Hyperuricemia NLRP3 Inflammasome

Polydatin Exhibits Enhanced Chemical Stability Over Resveratrol Under Oxidative Conditions

Glycosylation of resveratrol to form polydatin confers superior chemical stability. A comprehensive Chinese review of polydatin's pharmacological actions notes that the compound has stronger antioxidant effects and enhanced stability compared to its aglycone counterpart [1]. This class-level observation is supported by analytical studies demonstrating that glycosidic bonds protect the phenolic stilbene core from rapid oxidation and degradation, a critical factor for ensuring reproducible experimental outcomes and long-term storage viability.

Chemical Stability Pre-formulation Analytical Method Validation

Polydatin EDQM Reference Standard Provides 99.1% Assigned Purity for Method Validation

For laboratories requiring validated analytical reference materials, polydatin is available as a Chemical Reference Standard (CRS) from the European Directorate for the Quality of Medicines & HealthCare (EDQM) with an assigned absolute purity of 99.1% . This certified purity level meets stringent European Pharmacopoeia requirements and exceeds the typical purity of many generic commercial reagents (often 95-98%), providing a higher level of confidence for quantitative analysis and regulatory-compliant method development.

Analytical Chemistry Reference Standard Quality Control

Polydatin: Recommended Research and Industrial Application Scenarios Based on Evidence


In Vivo Pharmacological Studies Requiring Enhanced Oral Bioavailability

Polydatin is the preferred stilbene for in vivo studies where achieving sustained systemic exposure via oral administration is critical. Its pharmacokinetic profile, with a 2.04-fold higher AUC compared to resveratrol [1], makes it ideal for evaluating therapeutic effects in chronic disease models, such as metabolic syndrome or long-term organ protection studies, where resveratrol's rapid metabolism and low bioavailability would be a significant limitation.

Investigations of Dual-Pathway Therapeutics in Metabolic-Inflammatory Diseases

In research targeting conditions like gouty arthritis, where both metabolic dysfunction (hyperuricemia) and acute inflammation are central, polydatin is uniquely suited as a tool compound. Its demonstrated dual action of lowering serum uric acid while simultaneously inhibiting the NLRP3 inflammasome [2][3] provides a molecular probe for investigating synergistic treatment strategies that cannot be studied using single-target alternatives.

Organ Protection Research in Acute Shock and Ischemia-Reperfusion Injury

Polydatin is indicated for experimental models of acute organ injury where mitochondrial preservation is key. The compound has demonstrated efficacy equivalent to resveratrol in protecting hepatocyte mitochondria and restoring SIRT1 activity in a severe hemorrhagic shock model [4]. Its combination of proven in vivo efficacy and superior pre-formulation stability makes it a reliable choice for investigating SIRT1-mediated organ protection pathways.

Analytical Method Development and Regulatory-Compliant Quality Control

For analytical laboratories developing or validating HPLC methods for quantifying polydatin in herbal products or biological matrices, procurement of the EDQM-certified Chemical Reference Standard (CRS) is essential. The 99.1% assigned purity and EDQM traceability are required for establishing system suitability, ensuring method accuracy, and meeting the documentation standards of regulatory bodies for pharmaceutical analysis.

Technical Documentation Hub

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